

An In-depth Technical Guide to the Synthesis of Acetoprole

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Compound of Interest

Compound Name: Acetoprole

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This technical guide provides a comprehensive overview of the chemical properties and a plausible synthesis pathway for **acetoprole**, a phenylpyrazole insecticide. The document details the chemical formula, a multi-step synthetic route, experimental protocols for key reactions, and quantitative data where available. Visual diagrams are provided to illustrate the synthesis pathway and a representative experimental workflow.

Chemical Identity and Properties of Acetoprole

Acetoprole is a phenylpyrazole insecticide that functions as a GABA-gated chloride channel antagonist. Its chemical structure is characterized by a substituted pyrazole ring, which is key to its insecticidal activity.

Chemical Formula: $C_{13}H_{10}Cl_2F_3N_3O_2S$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 400.2 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 209861-58-5 [\[1\]](#)[\[2\]](#)

Proposed Synthesis Pathway of Acetoprole

The synthesis of **acetoprole** is a multi-step process that involves the construction of the core pyrazole ring followed by functional group manipulations. While a definitive, publicly disclosed synthesis pathway for **acetoprole** is not readily available, a plausible route can be constructed based on the known synthesis of structurally related phenylpyrazole insecticides, such as fipronil and ethiprole, and information from various patents and chemical literature.

The proposed pathway commences with the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline, which is then coupled with a suitable dicyanopropionate derivative to form the central pyrazole ring. Subsequent modifications, including the introduction of the methylsulfinyl and acetyl groups, lead to the final **acetoprole** molecule.



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Figure 1: Proposed Synthesis Pathway for **Acetoprole**.

Quantitative Data for Key Synthesis Steps

The following table summarizes available quantitative data for the synthesis of key intermediates. Data for the complete synthesis of **acetoprole** is not publicly available; therefore, data for analogous and intermediate reactions are presented.

Step	Product	Starting Materials	Reagents /Solvents	Yield (%)	Purity (%)	Reference
1	5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole	2,6-dichloro-4-trifluoromethylaniline, Ethyl 2,3-dicyanopropionate	NaNO ₂ , H ₂ SO ₄ , Acetic Acid	97	98	[4]
2	5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole	2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)succinonitrile	Ammonia, Ethanol, Water	97	98	[5]
3	5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole	2,6-dichloro-4-trifluoromethylaniline, 2,3-dicyanoethyl propanoate	NaNO ₂ , Acid Solution, Aqueous Ammonia	>95 (purity)	>95	[6]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of **acetoprole**. These protocols are based on procedures reported for the synthesis of the pyrazole core and related phenylpyrazole compounds.

Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate D)

This procedure involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by cyclization with ethyl 2,3-dicyanopropionate.

Materials:

- 2,6-dichloro-4-trifluoromethylaniline
- Nitrosyl sulphuric acid
- Ethyl 2,3-dicyanopropionate
- Acetic acid
- Dichloromethane
- Ethanol
- Water

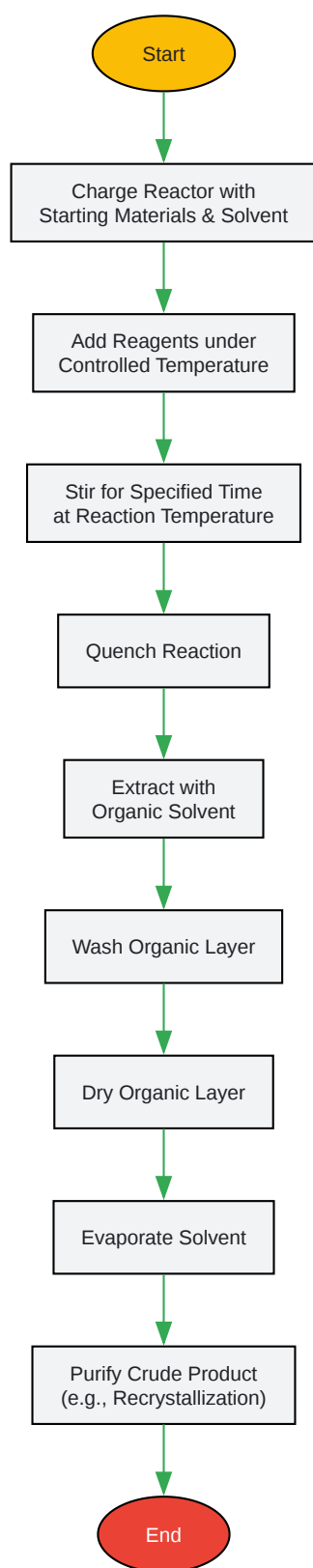
Procedure:

- A solution of 2,6-dichloro-4-trifluoromethylaniline in acetic acid is prepared in a reaction vessel equipped with a stirrer and cooling system.
- The solution is cooled, and a suspension of nitrosyl sulphuric acid is added portion-wise while maintaining a low temperature to form the diazonium salt.
- A solution of ethyl 2,3-dicyanopropionate in acetic acid is then added to the reaction mixture.
- The mixture is stirred for several hours, allowing the coupling and cyclization reaction to proceed.
- The reaction mixture is then quenched with water, and the product is extracted with dichloromethane.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

- Purification is achieved by recrystallization from a suitable solvent such as ethanol to afford 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[4]

General Workflow for Synthesis and Purification

The following diagram illustrates a general experimental workflow for a single step in the synthesis, including reaction, work-up, and purification.



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Figure 2: General Experimental Workflow.

Subsequent Synthesis Steps (Thiolation, Oxidation, and Acetylation)

Thiolation (Formation of Intermediate E): The introduction of the methylthio group at the 4-position of the pyrazole ring can be achieved through various thiolation methods. One possible approach involves the reaction of the pyrazole intermediate with a methylthiolating agent, such as methyl mercaptan (CH_3SH) or dimethyl disulfide (CH_3SSCH_3), in the presence of a suitable catalyst.

Oxidation (Formation of Intermediate F): The methylthio group is then oxidized to a methylsulfinyl group. This transformation is commonly carried out using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically performed at low temperatures to control the oxidation state and prevent over-oxidation to the sulfone.

Acetylation (Formation of **Acetoprole, G):** The final step involves the conversion of the nitrile group at the 3-position to an acetyl group. This can be accomplished through a Grignard reaction, where the nitrile is treated with methylmagnesium bromide (CH_3MgBr) followed by acidic hydrolysis of the resulting imine intermediate to yield the ketone.

Note: The experimental conditions for these subsequent steps would require careful optimization to achieve good yields and purity of the final product, **acetoprole**. The provided protocols are illustrative and may need to be adapted based on laboratory-specific conditions and safety considerations.

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